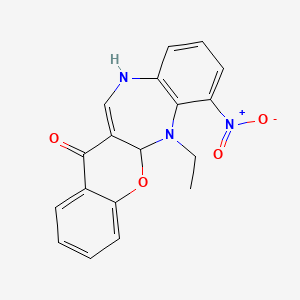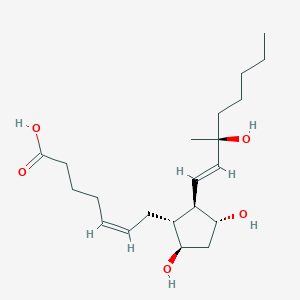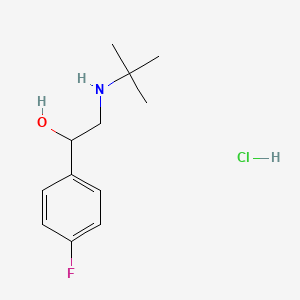
2,2'-Dithiobis(N-(2-nitronaphth-1-yl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) typically involves the reaction of 2-nitronaphthylamine with benzoyl chloride to form N-(2-nitronaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: May be used in the development of new materials with unique properties due to its structural features.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein activity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(2-nitronaphth-1-yl)benzamide: Does not contain the disulfide bond, limiting its applications in studying disulfide chemistry.
Uniqueness
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is unique due to the presence of both nitro groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research fields.
Properties
CAS No. |
98051-84-4 |
|---|---|
Molecular Formula |
C34H22N4O6S2 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
N-(2-nitronaphthalen-1-yl)-2-[[2-[(2-nitronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22N4O6S2/c39-33(35-31-23-11-3-1-9-21(23)17-19-27(31)37(41)42)25-13-5-7-15-29(25)45-46-30-16-8-6-14-26(30)34(40)36-32-24-12-4-2-10-22(24)18-20-28(32)38(43)44/h1-20H,(H,35,39)(H,36,40) |
InChI Key |
JKYYUICHZWXQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=C(C=CC6=CC=CC=C65)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

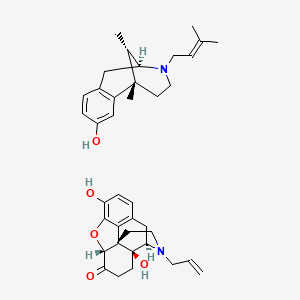
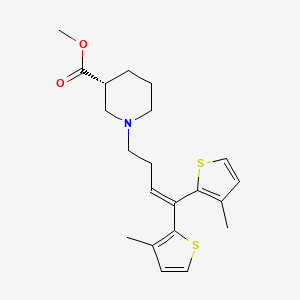
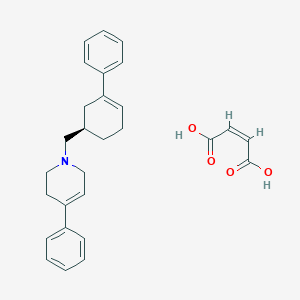
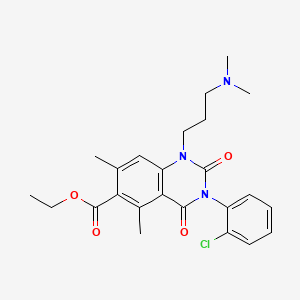
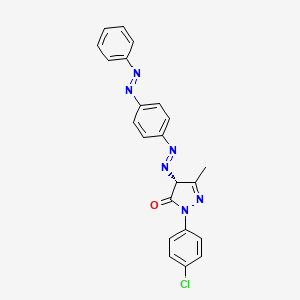

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)

